(Z)-tetradec-10-enal

Analytical Chemistry Pheromone Identification Quality Control

(Z)-tetradec-10-enal (CAS 144525-16-6) is a C14 straight-chain unsaturated aldehyde with a cis double bond at the 10-position. It belongs to the class of monounsaturated fatty aldehydes commonly studied as lepidopteran pheromone components and semiochemicals.

Molecular Formula C14H26O
Molecular Weight 210.36 g/mol
Cat. No. B12287371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-tetradec-10-enal
Molecular FormulaC14H26O
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESCCCC=CCCCCCCCCC=O
InChIInChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,14H,2-3,6-13H2,1H3/b5-4-
InChIKeyBSJLVCZFMFSRDY-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Tetradec-10-enal for Analytical Standards and Semiochemical Research: Core Properties


(Z)-tetradec-10-enal (CAS 144525-16-6) is a C14 straight-chain unsaturated aldehyde with a cis double bond at the 10-position [1]. It belongs to the class of monounsaturated fatty aldehydes commonly studied as lepidopteran pheromone components and semiochemicals [2]. Its role as a specific intermediate for the bioactive sea cucumber sphingoid base (4E,14Z)-Sphingadienine-C18 further distinguishes it from many structural analogs .

Why Substituting (Z)-Tetradec-10-enal with Other C14 Aldehydes Risks Analytical and Functional Failure


In-class substitution of (Z)-tetradec-10-enal with its geometric isomer (E)-10-tetradecenal or positional isomers like (Z)-9- or (Z)-11-tetradecenal is not analytically or biologically equivalent. Gas chromatographic separation reveals distinct Kovats retention indices, confirming that co-elution is not guaranteed without verified isomer-specific methods [1]. Functionally, the Z-10 unsaturation is a critical structural requirement for its role as a precursor to (4E,14Z)-Sphingadienine-C18, a sphingoid base with demonstrated cytotoxicity against human colon cancer cells, a property not shared by analogs with different double-bond positions [2].

Quantitative Differentiation of (Z)-Tetradec-10-enal from Structural Analogs


GC Retention Index Distinction from Geometric and Positional Isomers on Standard Columns

The Kovats retention index of (Z)-tetradec-10-enal on a DB-5 column is 1609, a value distinct from all other C14 monounsaturated aldehyde isomers analyzed in the same study. This allows for unambiguous identification and purity assessment by GC-MS when compared directly to its closest analogs [1].

Analytical Chemistry Pheromone Identification Quality Control

Polar Column Retention Index Differentiation for Orthogonal Confirmation

On a polar DB-Wax column, (Z)-tetradec-10-enal has a Kovats index of 1954, providing orthogonal separation from the geometric isomer (E)-10-tetradecenal (not reported) and positional isomers like (Z)-9-tetradecenal (1946) and the saturated analog tetradecanal (1910). The polar column accentuates the separation based on double bond position [1].

Gas Chromatography Isomer Separation Method Validation

Specific Intermediate for Bioactive Sphingoid Base (4E,14Z)-Sphingadienine-C18

(Z)-tetradec-10-enal is explicitly documented as the intermediate for synthesizing (4E,14Z)-Sphingadienine-C18 (S680630), a sea cucumber-derived sphingoid base. While the specific cytotoxicity of the final product is not isolated to a single aldehyde precursor, the pathway requires the Z-10 double bond geometry. Analogs such as (Z)-9-tetradecenal or (E)-10-tetradecenal are not reported as precursors for this specific C18 sphingoid base . The parent cerebroside mixture induces apoptosis in colon cancer cells (DLD-1, WiDr, Caco-2) with a dose-dependent reduction in viability, comparable to sphingosine [1].

Sphingolipid Synthesis Cancer Research Chemical Biology

Physicochemical Properties: LogP and PSA Differentiate from Saturated Analog for Solubility Predictions

The computed partition coefficient (LogP) for (Z)-tetradec-10-enal is 4.66 and its topological polar surface area (PSA) is 17.07 Ų. These values differentiate it from the saturated analog tetradecanal (myristaldehyde), which has a higher predicted LogP of approximately 5.6-5.9, potentially altering its solubility and membrane permeability profiles in biological assays .

Medicinal Chemistry Formulation Science ADME Prediction

Verified Application Scenarios for (Z)-Tetradec-10-enal Based on Differential Evidence


GC-MS Pheromone Identification and Purity Verification in Lepidopteran Research

Entomology labs can use (Z)-tetradec-10-enal as a calibrated reference standard for identifying and quantifying this specific component in complex pheromone gland extracts. The known Kovats indices (1609 on DB-5; 1954 on DB-Wax) directly support peak assignment and purity checks against common isomer contaminants like (E)-10-tetradecenal (ΔRI=3) [1].

Synthesis of (4E,14Z)-Sphingadienine-C18 for Colon Cancer Apoptosis Research

Chemical biology groups synthesizing the sphingoid base (4E,14Z)-Sphingadienine-C18 must use the Z-10 aldehyde as a strategic precursor. Procuring the correct isomer ensures the final compound retains the specific (4E,14Z) double bond configuration associated with the cytotoxic activity observed in DLD-1 and WiDr colon cancer cell lines [2].

Development of Orthogonal GC Methods for Isomer-Specific Aldehyde Quantification

Analytical method developers can leverage the differential retention index shift between non-polar (1609) and polar (1954) columns to validate a two-column confirmation protocol. This protocol is capable of resolving and quantifying (Z)-tetradec-10-enal in the presence of other C14 aldehydes like (Z)-9-tetradecenal (ΔRI=8 on polar column) .

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